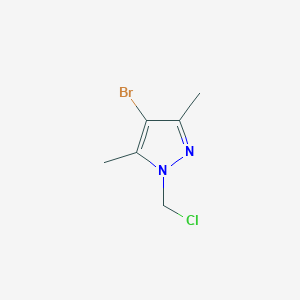![molecular formula C6H3ClN2S B11771773 3-Chloroisothiazolo[3,4-b]pyridine CAS No. 42242-09-1](/img/structure/B11771773.png)
3-Chloroisothiazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroisothiazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the isothiazolopyridine family This compound is characterized by the presence of a chlorine atom at the third position of the isothiazolo[3,4-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroisothiazolo[3,4-b]pyridine can be synthesized from 2-aminonicotinonitrile through a series of reactions. The synthetic route involves:
- Reaction with ammonia and hydrogen sulfide to produce 2-aminothionicotinamide.
- Oxidative cyclization with hydrogen peroxide to yield 3-aminoisothiazolo[3,4-b]pyridine.
- Diazotization and reduction with hypophosphorous acid to obtain the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisothiazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted isothiazolopyridines with various functional groups replacing the chlorine atom.
- Oxidized or reduced derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Chloroisothiazolo[3,4-b]pyridine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Chloroisothiazolo[3,4-b]pyridine is primarily related to its ability to interact with biological targets. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Isothiazolo[3,4-b]pyridine: Lacks the chlorine atom but shares the core structure.
3-Aminoisothiazolo[3,4-b]pyridine: Contains an amino group instead of chlorine.
3-Methylisothiazolo[3,4-b]pyridine: Features a methyl group at the third position.
Uniqueness: 3-Chloroisothiazolo[3,4-b]pyridine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
42242-09-1 |
|---|---|
Molecular Formula |
C6H3ClN2S |
Molecular Weight |
170.62 g/mol |
IUPAC Name |
3-chloro-[1,2]thiazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H |
InChI Key |
AUSGEUNEUXMRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(SN=C2N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B11771743.png)







